molecular formula C13H19NO B5792992 2-ethyl-N-(2-methylphenyl)butanamide

2-ethyl-N-(2-methylphenyl)butanamide

Cat. No. B5792992
M. Wt: 205.30 g/mol
InChI Key: ZAORSXASWVLCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(2-methylphenyl)butanamide, commonly known as N-ethyl-2-methylphenylbutanamide or N-ethyl-2-methylbenzamide, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is commonly used in scientific research for its unique properties. In

Mechanism of Action

N-ethyl-2-methylphenylbutanamide acts as a cannabinoid receptor agonist, specifically targeting the CB1 receptor. It binds to the receptor and activates it, leading to a cascade of downstream effects that ultimately result in the physiological and biochemical effects observed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-ethyl-2-methylphenylbutanamide are similar to those observed with other cannabinoid receptor agonists. It has been shown to induce a state of relaxation, euphoria, and altered perception in humans. It also has analgesic, anti-inflammatory, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-ethyl-2-methylphenylbutanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It is also highly selective for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, it does have some limitations, including potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research involving N-ethyl-2-methylphenylbutanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. Another area of interest is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the potential of N-ethyl-2-methylphenylbutanamide and its applications in scientific research.
Conclusion:
In conclusion, N-ethyl-2-methylphenylbutanamide is a unique chemical compound that has many potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of N-ethyl-2-methylphenylbutanamide and its applications in scientific research.

Synthesis Methods

N-ethyl-2-methylphenylbutanamide can be synthesized by reacting 2-methylbenzoic acid with ethylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain pure N-ethyl-2-methylphenylbutanamide.

Scientific Research Applications

N-ethyl-2-methylphenylbutanamide is widely used in scientific research for its unique properties. It is commonly used as a reference standard in forensic toxicology for the detection of synthetic cannabinoids in biological samples. It is also used as a research chemical in the study of the endocannabinoid system and its role in various physiological processes.

properties

IUPAC Name

2-ethyl-N-(2-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-11(5-2)13(15)14-12-9-7-6-8-10(12)3/h6-9,11H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAORSXASWVLCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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